(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Description
Properties
Molecular Formula |
C29H31N5O4S |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C29H31N5O4S/c30-21-24(29(35)32-15-17-38-18-16-32)19-25-22-34(26-10-4-3-5-11-26)31-28(25)23-9-8-12-27(20-23)39(36,37)33-13-6-1-2-7-14-33/h3-5,8-12,19-20,22H,1-2,6-7,13-18H2/b24-19- |
InChI Key |
NVPGYEXLOFNCTN-CLCOLTQESA-N |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C(/C#N)\C(=O)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C(C#N)C(=O)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound (Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile represents a novel structure within the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex molecular architecture that includes a pyrazole ring, azepan sulfonamide, and morpholine moieties. Its molecular formula is , with a molecular weight of approximately 478.66 g/mol. The structural components contribute to its potential interactions with various biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines, including MCF7 and MDA-MB-231:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Pyrazole Derivative | MCF7 | 0.08 |
| Similar Pyrazole Derivative | MDA-MB-231 | 0.26 |
These findings suggest that the compound may induce apoptosis through caspase activation pathways, which are critical in regulating cell death and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation:
| Compound | Activity | IC50 (nM) |
|---|---|---|
| N-(4-fluorophenyl)-2,3-dihydro-pyrazole derivative | COX inhibition | 1.2 |
This suggests that this compound could exhibit similar anti-inflammatory properties.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of certain pyrazole derivatives by inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function. The inhibition of AChE can lead to enhanced cognitive function and neuroprotection:
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| Pyrazole derivative with phenolic substitutions | 66.37 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Caspases : Activation of caspases leads to apoptosis in cancer cells.
- Cyclooxygenases : Inhibition reduces inflammatory mediators.
- Acetylcholinesterase : Inhibition enhances neurotransmitter availability in the nervous system.
Case Studies
A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anti-inflammatory activity in vivo, showing promising results that support the potential efficacy of compounds like this compound in treating inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to (Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile have demonstrated potent antiproliferative effects against various cancer cell lines.
Case Study:
A study reported that pyrazole derivatives showed IC50 values against MCF7 and MDA-MB-231 breast cancer cell lines as low as 0.08 µM and 0.26 µM respectively, indicating strong potential for inducing apoptosis through caspase activation pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Pyrazole Derivative | MCF7 | 0.08 |
| Similar Pyrazole Derivative | MDA-MB-231 | 0.26 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
Case Study:
A derivative exhibited an IC50 value of 1.2 nM for COX inhibition, suggesting that this compound could exhibit similar anti-inflammatory properties .
| Compound | Activity | IC50 (nM) |
|---|---|---|
| N-(4-fluorophenyl)-2,3-dihydro-pyrazole | COX inhibition | 1.2 |
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of certain pyrazole derivatives by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function.
Case Study:
One study reported an AChE inhibition IC50 of 66.37 nM for a related pyrazole derivative, indicating potential cognitive enhancement and neuroprotection .
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| Pyrazole derivative with phenolic substitutions | 66.37 |
Chemical Reactions Analysis
Nucleophilic Additions at the Nitrile Group
The nitrile group (─C≡N) undergoes nucleophilic additions under acidic or basic conditions. Key reactions include:
-
Hydrolysis to Carboxamide/Carboxylic Acid :
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis to amide | H₂SO₄ (10%), 100°C, 6h | 2-(morpholine-4-carbonyl)-3-[...]-propanamide |
| Hydrolysis to carboxylic acid | NaOH (20%), reflux, 12h | 2-(morpholine-4-carbonyl)-3-[...]-propanoic acid |
Reactivity of the Sulfonyl Group
The azepane-1-ylsulfonyl moiety (─SO₂─N─) participates in substitution reactions due to its electron-withdrawing nature:
-
Nucleophilic Aromatic Substitution :
-
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (─S─).
-
| Reaction | Reagents | Product |
|---|---|---|
| Amine substitution | NH₃, DMF, 80°C | 3-(azepan-1-ylsulfonyl)-N-phenylpyrazole-4-amine |
| Reduction to thioether | H₂ (1 atm), Pd/C, EtOH | 3-(azepan-1-ylthio)phenyl derivative |
Pyrazole Ring Modifications
The 1-phenylpyrazole core undergoes electrophilic substitution and coordination chemistry:
-
Halogenation :
-
Metal Complexation :
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 5-bromo-1-phenylpyrazole derivative |
| Cu(II) complexation | Cu(OAc)₂, MeOH, RT | [Cu(C₂₀H₁₅N₄O₃S)₂]·2H₂O |
Morpholine Carbonyl Reactivity
The morpholine-4-carbonyl group (─CO─N─) is susceptible to hydrolysis and nucleophilic attack:
-
Hydrolysis to Carboxylic Acid :
-
Condensation with Hydrazines :
| Reaction | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | Morpholine + 3-[...]-propanoic acid |
| Hydrazide formation | NH₂NH₂, EtOH, 60°C | 2-(morpholine-4-carbonyl)-3-[...]-propanehydrazide |
Propenenitrile Conjugation Reactions
The α,β-unsaturated nitrile (─CH═C(CN)─) undergoes conjugate additions:
-
Michael Addition :
-
Cycloadditions :
-
Participates in [2+2] cycloadditions with electron-deficient alkenes under UV light.
-
| Reaction | Reagents | Product |
|---|---|---|
| Thiol addition | PhSH, K₂CO₃, DMF | 3-[...]-2-(morpholine-4-carbonyl)-propane-1-thiolate |
| [2+2] Cycloaddition | Maleic anhydride, hv | Bicyclic nitrile-lactone adduct |
Stability Under Thermal and Photolytic Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compound for Comparison:
(Z)-3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one (CAS: 882219-29-6)
Structural Differences and Implications:
| Feature | Target Compound | Similar Compound (CAS: 882219-29-6) |
|---|---|---|
| Core Structure | Pyrazole with prop-2-enenitrile backbone | Pyrazole with acryloyl (prop-2-en-1-one) backbone |
| Position 3 Substituent | 3-(Azepan-1-ylsulfonyl)phenyl (sulfonamide + azepane ring) | 2,3-Dihydro-1,4-benzodioxin-6-yl (oxygen-rich aromatic) |
| Position 2/4 Functional Group | Morpholine-4-carbonyl (amide linkage, polar) | Morpholine acryloyl (ketone linkage, planar conjugation) |
| Electron Effects | Sulfonyl group enhances electron-withdrawing capacity; azepane adds steric bulk | Benzodioxin provides electron-donating oxygen atoms |
| Solubility/Polarity | Higher polarity due to sulfonyl and carbonyl groups | Moderate polarity from benzodioxin and acryloyl groups |
| Potential Bioactivity | Likely kinase inhibition (sulfonamide motifs common in kinase binders) | Possible GPCR modulation (benzodioxin in CNS targets) |
Research Findings and Hypotheses:
- Sulfonyl vs. Benzodioxin Substituents : The azepane sulfonyl group in the target compound may improve binding to ATP pockets in kinases due to sulfonamide interactions with lysine residues. In contrast, the benzodioxin group in the similar compound could enhance aromatic stacking in GPCRs or serotonin receptors .
- Synthetic Accessibility : The azepane sulfonyl group may require multi-step synthesis (sulfonation followed by azepane coupling), whereas the benzodioxin moiety is readily available via cyclization of catechol derivatives .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrazole core in this compound, and how are coupling reactions optimized?
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds. For example, describes pyrazole formation using acetylacetone and phenylhydrazine under reflux in ethanol . Optimization involves adjusting stoichiometry (1:1.2 hydrazine:ketone) and reaction time (6–12 hours). Post-functionalization, such as Suzuki-Miyaura coupling (e.g., palladium-catalyzed aryl introduction), is critical for attaching the 3-(azepan-1-ylsulfonyl)phenyl group. Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvent polarity (DMF vs. THF) significantly impact yields (65–85%) .
Q. How is the stereochemical integrity of the Z-configuration in the prop-2-enenitrile moiety validated?
The Z-configuration is confirmed via NOESY NMR, which shows spatial proximity between the nitrile group and the adjacent pyrazole ring protons. X-ray crystallography, as demonstrated for structurally similar enones (), provides unambiguous proof of geometry. For instance, (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-prop-2-en-1-one was resolved using single-crystal diffraction (space group P 1) .
Q. What analytical techniques are prioritized for purity assessment, and how are conflicting spectral data resolved?
High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) are standard. Conflicting NMR/mass data are resolved via 2D NMR (HSQC, HMBC) to confirm connectivity. For example, resolved ester carbonyl ambiguities in a pyrrolo-pyrrole derivative using HMBC correlations . Redundant synthesis under inert atmospheres (N₂/Ar) can exclude oxidative degradation artifacts.
Advanced Research Questions
Q. How do electronic effects of the azepane sulfonyl group influence reactivity in nucleophilic substitutions or cycloadditions?
The sulfonyl group’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution, as shown by DFT studies in . Computed electron density maps reveal a 20% reduction at the para position compared to non-sulfonylated analogs, facilitating nucleophilic attack . Comparative kinetic studies (e.g., SNAr reactions with morpholine) show a 2.5x rate enhancement in sulfonylated derivatives .
Q. What strategies mitigate competing side reactions during the simultaneous introduction of morpholine carbonyl and azepane sulfonyl groups?
Sequential functionalization is preferred to avoid interference. Sulfonylation is performed first using azepane sulfonyl chloride (1.1 eq) in DCM at 0°C ( ), followed by morpholine-4-carbonyl chloride under Schotten-Baumann conditions (aqueous NaHCO₃, 0–5°C) . Real-time monitoring via in-situ IR (e.g., carbonyl peak at ~1700 cm⁻¹) minimizes over-reaction byproducts.
Q. How are computational methods (e.g., DFT, molecular docking) applied to predict biological activity or reaction pathways for this compound?
DFT calculations (B3LYP/6-31G*) model transition states for key steps like enamine tautomerization or sulfonamide formation. ’s reductive cyclization studies used similar methods to predict Pd-catalyzed pathways . Docking simulations (AutoDock Vina) against kinase targets (e.g., EGFR) leverage the morpholine group’s hydrogen-bonding capacity, guided by crystallographic data from .
Q. What experimental approaches address discrepancies in reported biological activity data across studies?
Dose-response validation (IC₅₀/EC₅₀ curves) and strict adherence to assay protocols (e.g., CLSI guidelines for antimicrobial testing, as in ) reduce variability . Meta-analyses of structure-activity relationships (SAR) identify critical substituents; for example, pyrazole C-4 modifications correlate with a 10-fold potency shift in kinase inhibition .
Methodological Workflow Table
Critical Data Contradiction Analysis
- Issue: Divergent NMR yields vs. chromatographic purity.
Resolution: Cross-validate with elemental analysis (C, H, N ±0.3%) and HRMS. ’s approach for a complex ester combined these methods to confirm >99% purity . - Issue: Inconsistent biological activity in replicate studies.
Resolution: Standardize cell lines (e.g., ATCC-certified HeLa) and control for solvent effects (DMSO ≤0.1%). ’s antimicrobial protocol used triplicate runs with positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
